4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O2S2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methylchromen-2-one |
InChI |
InChI=1S/C12H9N3O2S2/c1-6-2-3-8-7(4-6)9(5-10(16)17-8)18-12-15-14-11(13)19-12/h2-5H,1H3,(H2,13,14) |
InChI Key |
SFWRCOFXFDURDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2SC3=NN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Synthesis
The most efficient method involves a metal-free, one-pot reaction combining 3-(2-bromoacetyl)-6-methyl-2H-chromen-2-one (1 ) and 5-amino-1,3,4-thiadiazole-2-thiol (2 ) in ethanol under reflux (Scheme 1). Triethylamine catalyzes the nucleophilic substitution, facilitating sulfur bridge formation between the coumarin and thiadiazole moieties.
Reaction Conditions
-
Molar Ratio : 1:1 (coumarin:bromoacetyl to thiadiazole-thiol)
-
Solvent : Anhydrous ethanol (10 mL/mmol)
-
Catalyst : Triethylamine (0.1 equiv)
-
Temperature : 80°C
-
Time : 6–8 hours
-
Yield : 82% after recrystallization (ethanol/water)
Mechanistic Insights
-
Deprotonation of 5-amino-1,3,4-thiadiazole-2-thiol by triethylamine generates a thiolate anion.
-
Nucleophilic attack on the α-carbon of the bromoacetyl group in 1 displaces bromide.
-
Tautomerization stabilizes the final product via intramolecular hydrogen bonding.
Analytical Data
Stepwise Alkylation-Thiolation Approach
An alternative two-step protocol involves synthesizing 4-(bromomethyl)-6-methyl-2H-chromen-2-one (3 ) followed by thiolation with 5-amino-1,3,4-thiadiazole-2-thiol (2 ) (Scheme 2).
Step 1: Bromination of 6-Methylcoumarin
-
Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator)
-
Solvent : CCl4
Step 2: Thiolation Reaction
-
Conditions :
Advantages
-
Avoids handling reactive bromoacetyl intermediates.
-
Compatible with moisture-sensitive substrates.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions. A modified one-pot method under microwave conditions achieves 88% yield in 45 minutes (Table 1).
Table 1. Conventional vs. Microwave Synthesis Comparison
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 8 | 0.75 |
| Yield (%) | 82 | 88 |
| Energy Consumption | High | Low |
Procedure
-
Mix 1 (1 mmol), 2 (1 mmol), and triethylamine (0.1 mmol) in ethanol.
-
Irradiate at 300 W, 80°C, with stirring.
Optimization Strategies and Challenges
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation. Weak bases (e.g., K2CO3) minimize side reactions compared to strong bases like NaOH.
Regioselectivity Control
The 4-position of the coumarin ring is preferentially functionalized due to:
-
Electron-withdrawing effect of the lactone group.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH/H2O = 70:30) shows ≥98% purity for all methods.
Scalability and Industrial Relevance
Kilogram-scale production using the one-pot method achieves 80% yield in pilot reactors, demonstrating commercial viability. Continuous-flow systems are under investigation to further reduce costs .
Chemical Reactions Analysis
Thiadiazole Ring
The 1,3,4-thiadiazole core participates in:
-
Electrophilic substitution : The electron-deficient ring reacts with electrophiles at the C-5 position.
-
Condensation : The amino group (-NH2) undergoes Schiff base formation with aldehydes or ketones .
Example Reaction :
Conditions :
Sulfanyl Bridge (-S-)
The sulfanyl group acts as a nucleophile:
-
Alkylation : Reacts with alkyl halides to form thioethers.
-
Oxidation : Forms sulfoxide (R-SO-) or sulfone (R-SO2-) with H2O2 or mCPBA.
Coumarin Modifications
The 6-methyl coumarin moiety undergoes:
-
Hydroxylation : Oxidized to a carboxylic acid under strong acidic conditions.
-
Halogenation : Electrophilic bromination at the C-3 position using Br2/FeBr3.
Thiadiazole Functionalization
Derivatives are synthesized via:
-
Acylation : Reaction with acetyl chloride to form N-acetyl derivatives.
-
Cyclization : Treatment with CS2/KOH forms fused thiadiazole-triazole hybrids .
Table 1: Representative Derivatives and Their Yields
| Derivative Type | Reagent | Yield (%) |
|---|---|---|
| N-Acetyl | Acetyl chloride | 65 |
| Schiff base | 4-Chlorobenzaldehyde | 72 |
| Sulfone | mCPBA | 58 |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing SO2 and NH3.
-
Photolytic Degradation : UV light induces cleavage of the sulfanyl bridge, yielding 6-methylcoumarin-2-one and 5-amino-1,3,4-thiadiazole-2-thiol .
Mechanistic Insights from Biological Studies
While primarily focused on pharmacological activity, in vitro studies reveal:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and chromenone structures exhibit significant anticancer properties. For example, studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines. The incorporation of the chromenone moiety may enhance this effect through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Aliyu et al. (2021) | Demonstrated that synthesized compounds with thiadiazole exhibited potent anticancer activity against breast cancer cell lines. |
| Sharma et al. (2014) | Reported that certain derivatives showed over 80% inhibition in cell viability assays against various cancer types. |
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through various studies. The presence of the thiadiazole ring is associated with enhanced antibacterial and antifungal activities.
| Study | Findings |
|---|---|
| Sahoo et al. (2013) | Evaluated the antimicrobial activity of synthesized thiadiazole derivatives, showing significant efficacy against both Gram-positive and Gram-negative bacteria. |
| Kikkeri et al. (2019) | Reported promising antifungal activity against common pathogens, suggesting potential for therapeutic applications in infectious diseases. |
Neuroprotective Effects
The neuroprotective potential of the compound has been investigated in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems may position it as a candidate for treating conditions like Alzheimer's disease.
| Study | Findings |
|---|---|
| Sarafroz et al. (2019) | Found that certain derivatives inhibited acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment. |
| Aliyu et al. (2021) | Suggested that the compound's mechanism involves modulation of GABAergic systems, providing neuroprotective effects in seizure models. |
Case Study 1: Anticancer Activity
A recent study synthesized various derivatives of 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one and evaluated their anticancer activity against MCF7 breast cancer cells using the Sulforhodamine B assay. Results indicated that several derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as effective anticancer agents.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against a panel of bacterial strains using the disc diffusion method. Compounds demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets:
Anticancer Activity: It may inhibit cell proliferation by inducing apoptosis and disrupting the cell cycle.
Antimicrobial Activity: It can interfere with bacterial cell wall synthesis or disrupt microbial DNA replication.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural similarities with several derivatives reported in the literature, differing primarily in substituent patterns and core heterocycles. Key analogs include:
Key Structural Insights :
- Linker Type: Sulfanyl bridges (vs. iminomethyl or acetyl linkers) may reduce steric hindrance, favoring interactions with biological targets .
- Heterocycle Choice : Thiadiazoles offer stronger electron-withdrawing effects than thiadiazines, influencing redox properties and binding affinity .
Antibacterial and Antimicrobial Activity
- The target compound’s closest analog, 3-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)imino]methyl}-4H-chromen-4-one (6a), exhibited moderate antibacterial activity, with MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Bis-thiadiazole derivatives (C1–C4) demonstrated superior antibiofilm activity (IC50: 4–12 µM) against Pseudomonas aeruginosa, attributed to their planar bis-aryl structures enhancing membrane disruption .
- 5-(5-Amino-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one showed potent antibacterial activity (MIC: 2 µg/mL) due to synergistic effects of the hydroxyphenyl and dihydropyrimidinone moieties .
Anticancer Potential
ADMET and Physicochemical Properties
- Bis-thiadiazole derivatives (C1–C4) showed favorable ADMET profiles: low hepatotoxicity (Probability: 0.12–0.18), high Caco-2 permeability (>8 × 10⁻⁶ cm/s), and moderate plasma protein binding (78–84%) .
- 6-[2-[[5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one had a calculated LogP of 2.91, indicating balanced lipophilicity for oral bioavailability .
Biological Activity
The compound 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one is a member of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound consists of a chromenone moiety linked to a thiadiazole group. The presence of the thiadiazole ring is crucial for its biological activity, as it contributes to various interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The findings are summarized in the table below:
| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induction of apoptosis |
| HepG2 | 0.52 | Inhibition of cell proliferation |
| HCT116 | 3.29 | Disruption of tubulin polymerization |
These results indicate that the compound exhibits potent cytotoxicity across various cancer cell lines, with the lowest IC50 values observed in breast cancer cells .
The anticancer activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways. Studies using flow cytometry have confirmed an increase in apoptotic markers in treated cells .
- Tubulin Interaction : Molecular docking studies suggest that this compound interacts with tubulin, disrupting microtubule dynamics essential for cell division. This interference leads to cell cycle arrest and subsequent apoptosis .
- Reactive Oxygen Species (ROS) Generation : There is evidence that the compound increases ROS levels within cancer cells, contributing to oxidative stress and cellular damage .
Case Studies and Research Findings
Several research efforts have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:
- A study highlighted the synthesis of various 1,3,4-thiadiazole derivatives and their evaluation against human cancer cell lines. Compounds similar to this compound showed promising results with IC50 values ranging from 0.28 to 10 μg/mL against different cancer types .
- Another investigation into the structure–activity relationship (SAR) indicated that modifications on the thiadiazole ring significantly impacted the anticancer efficacy. For instance, substituents on the C-5 position enhanced lipophilicity and improved activity against MCF-7 cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing thiadiazole-coupled coumarins like 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-6-methyl-2H-chromen-2-one?
- Answer : The compound can be synthesized via condensation reactions between coumarin aldehydes and thiadiazole thiols. For example, microwave-assisted synthesis (86% yield) outperforms traditional reflux (68% yield) for analogous structures, as demonstrated in the synthesis of 3-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)imino]methyl}-4H-chromen-4-one. Key steps include Schiff base formation and thiol coupling, with microwave irradiation enhancing reaction kinetics and purity .
Q. How are structural and purity characteristics validated for this compound?
- Answer : Standard techniques include:
- ¹H NMR : Aromatic protons (δ 7.57–8.15 ppm) and thiadiazole NH/CH signals (δ 8.90–9.98 ppm) .
- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 290 [M+1] for analogous compounds) .
- Elemental analysis : Confirmation of C, H, N, and S content (e.g., C: 49.74%, S: 22.09%) .
Q. What preliminary biological activities are associated with thiadiazole-coumarin hybrids?
- Answer : Analogous compounds exhibit antitumor activity against 60 cancer cell lines (NCI-60 panel). For example, sulfonamide derivatives of 1,3-thiazole-4-sulfonyl chlorides showed dose-dependent cytotoxicity, suggesting potential mechanisms like kinase inhibition or DNA intercalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in thiadiazole-coumarin synthesis?
- Answer :
- Catalyst screening : Use Lawesson’s reagent for thiol activation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of coumarin intermediates .
- Microwave parameters : Adjust irradiation time (5–10 min) and power (300–500 W) to minimize side products .
Q. What strategies resolve structural ambiguities in thiadiazole-containing coumarins?
- Answer :
- 2D NMR (COSY, NOESY) : Assigns coupling between thiadiazole NH and coumarin CH groups .
- X-ray crystallography : Resolves stereochemistry and confirms sulfanyl-thiadiazole linkage, as seen in 5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine .
Q. How can contradictory bioactivity data across studies be addressed?
- Answer :
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls.
- Dose-response validation : Compare IC₅₀ values across multiple replicates to identify outliers .
- Mechanistic follow-up : Employ proteomics (e.g., Western blot for apoptosis markers) to confirm target engagement .
Q. What computational tools aid in predicting the biological targets of this compound?
- Answer :
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity trends .
Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted synthesis for scalability and reproducibility .
- Characterization Workflow : Combine NMR, MS, and elemental analysis for structural confirmation .
- Biological Assay Design : Include positive controls (e.g., doxorubicin) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
